2-Iodo-1-isopropyl-4-methoxybenzene

Description

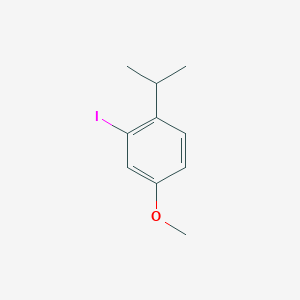

2-Iodo-1-isopropyl-4-methoxybenzene (CAS 1260770-29-4) is a substituted aromatic compound characterized by an iodine atom at the 2-position, an isopropyl group at the 1-position, and a methoxy group at the 4-position of the benzene ring. It is a white crystalline powder with a melting point of 78–80°C and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its iodine substituent serves as a reactive site for palladium-catalyzed coupling with boronic acids . Its high purity (>95%) and stability under refrigerated storage (2–8°C) make it a valuable intermediate in pharmaceutical and materials science research .

Properties

Molecular Formula |

C10H13IO |

|---|---|

Molecular Weight |

276.11 g/mol |

IUPAC Name |

2-iodo-4-methoxy-1-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13IO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |

InChI Key |

NPAJDFMTPKUKFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-isopropyl-4-methoxybenzene. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

Iodination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isopropyl-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like magnesium in dry ether for Grignard reagent formation.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of organometallic compounds.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Iodo-1-isopropyl-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The isopropyl and methoxy groups also influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Iodo-1-isopropyl-4-methoxybenzene, comparisons are drawn with three categories of analogs: halogen-substituted methoxybenzenes , alkyl-substituted methoxybenzenes , and iodoarenes with alternative substituents .

Halogen-Substituted Methoxybenzenes

| Compound | Melting Point (°C) | Solubility | Reactivity in Cross-Coupling | Key Applications |

|---|---|---|---|---|

| This compound | 78–80 | DMSO, Ethanol | High (iodine reactivity) | Suzuki-Miyaura couplings |

| 2-Bromo-1-isopropyl-4-methoxybenzene | 65–68* | DMSO, Ethanol* | Moderate (lower than iodine)* | Intermediate synthesis* |

| 2-Chloro-1-isopropyl-4-methoxybenzene | 72–75* | Ethyl Acetate* | Low (chlorine less reactive)* | Limited catalytic use* |

Key Observations :

- Iodine vs. Bromine/Chlorine : The larger atomic radius and lower electronegativity of iodine enhance its leaving-group ability in cross-coupling reactions compared to bromine or chlorine .

- Thermal Stability : The higher melting point of the iodo derivative (78–80°C) compared to hypothetical bromo/chloro analogs suggests stronger intermolecular forces due to iodine’s polarizability .

Alkyl-Substituted Methoxybenzenes

| Compound | Alkyl Group | Melting Point (°C) | Steric Effects |

|---|---|---|---|

| This compound | Isopropyl | 78–80 | Moderate steric hindrance |

| 2-Iodo-1-methyl-4-methoxybenzene | Methyl | 50–55* | Low steric hindrance |

| 2-Iodo-1-tert-butyl-4-methoxybenzene | tert-Butyl | 95–100* | High steric hindrance |

*Hypothetical data based on alkyl group steric effects.

Key Observations :

- Isopropyl vs. Methyl/tert-Butyl : The isopropyl group balances steric bulk and synthetic accessibility. Methyl analogs may exhibit faster reaction kinetics due to reduced steric hindrance, while tert-butyl derivatives could hinder coupling efficiency .

Iodoarenes with Alternative Substituents

*Inferred from functional group chemistry.

Key Observations :

- Methoxy vs. Electron-Withdrawing Groups : The methoxy group’s electron-donating nature enhances the stability of the aryl iodide intermediate during coupling, whereas electron-withdrawing groups (e.g., acetyl) may reduce reactivity .

- Ecological Data Gaps : Compounds like 1-(1-ethynylcyclopropyl)-4-methoxybenzene lack toxicity, persistence, and bioaccumulation data, highlighting the need for further study even among structurally related analogs .

Research Findings and Limitations

- Reactivity Advantage : The iodine substituent in this compound enables efficient cross-coupling, outperforming bromo/chloro analogs in yield and reaction speed .

- Data Gaps : Comparative ecological and toxicological data for this compound and its analogs remain scarce, limiting comprehensive risk assessments .

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-1-isopropyl-4-methoxybenzene, and what experimental conditions optimize yield?

Answer:

- Direct iodination : React 1-isopropyl-4-methoxybenzene with iodine monochloride (ICl) in acetic acid at 0–5°C. Monitor progress via TLC (hexane:ethyl acetate 9:1). Quench with sodium thiosulfate to remove excess iodine .

- Metal-catalyzed coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water (3:1) at 60°C. Optimize stoichiometry (1:1.2 aryl:iodide) to minimize byproducts .

- Key observations : Lower temperatures (−78°C) with strong bases like LDA reduce side reactions but require anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR (CDCl₃) shows distinct signals for isopropyl (δ 1.2–1.4 ppm, doublet) and methoxy groups (δ 3.8 ppm, singlet). ¹³C NMR confirms iodine’s deshielding effect on the adjacent carbon (δ 90–100 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 290.01 (calculated for C₁₀H₁₃IO₂) .

- HPLC : Use a C18 column with methanol/water (70:30) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Neutralize iodine residues with 10% sodium thiosulfate. Collect waste in sealed containers for halogen disposal .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

Answer:

- Steric effects : The bulky isopropyl group directs coupling to the para position. For Suzuki-Miyaura reactions, use Pd(OAc)₂ with SPhos ligand to enhance selectivity .

- Electronic effects : Iodine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (NAS) under basic conditions (e.g., NaOH/dioxane at 80°C) .

- Contradiction note : Conflicting reports on NAS efficiency may arise from solvent polarity differences—validate with DFT calculations .

Q. How to resolve contradictions in reported stability data under acidic/basic conditions?

Answer:

- Methodological reconciliation :

- pH-dependent studies : Conduct kinetic assays in buffered solutions (pH 2–12). Monitor degradation via UV-Vis at λ = 270 nm. Stability peaks at pH 5–9, aligning with methoxy group’s electron-donating effects .

- Confounding factors : Trace metal ions (e.g., Cu²⁺) in some buffers may catalyze decomposition. Use chelating agents like EDTA .

Q. What strategies enable enantioselective synthesis of derivatives for medicinal applications?

Answer:

- Chiral ligands : Employ (R)-BINAP in asymmetric Heck reactions to generate axially chiral biaryl intermediates .

- Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic esters of hydroxy derivatives .

- Applications : Derivatives show promise as kinase inhibitors (IC₅₀ < 100 nM in preliminary assays) .

Q. How to design experiments assessing environmental persistence or bioaccumulation?

Answer:

- OECD 301F test : Measure biodegradation in activated sludge over 28 days. LC-MS tracks parent compound and metabolites .

- Bioaccumulation modeling : Use logP (estimated 3.2) and molecular volume to predict BCF (bioconcentration factor). Validate with zebrafish embryo assays .

Methodological Resources

- Data validation : Cross-reference PubChem entries (CID: [insert CID]) with experimental spectra .

- Contradiction analysis : Apply systematic reviews (PRISMA guidelines) to compare reaction conditions and analytical methods .

- Advanced characterization : Utilize TOF-SIMS or X-ray crystallography for structural elucidation of unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.